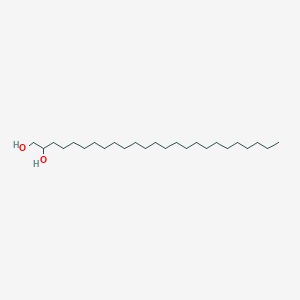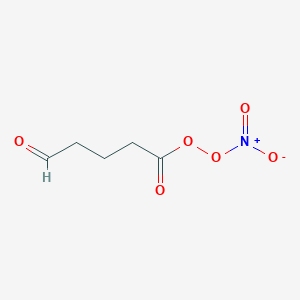
5-(Nitroperoxy)-5-oxopentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Nitroperoxy)-5-oxopentanal is a unique organic compound characterized by the presence of both nitro and peroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nitroperoxy)-5-oxopentanal typically involves the nitration of 5-oxopentanal using a nitrating agent such as nitric acid or a nitrate salt. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroperoxy group. The reaction conditions often include low temperatures and the presence of a catalyst to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Nitroperoxy)-5-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 5-(Aminoperoxy)-5-oxopentanal.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
5-(Nitroperoxy)-5-oxopentanal has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biochemical pathways involving nitro and peroxy groups.
Industry: It is used in the production of advanced materials with specific properties, such as high reactivity and stability.
Mechanism of Action
The mechanism of action of 5-(Nitroperoxy)-5-oxopentanal involves the interaction of its nitro and peroxy groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include radical formation and electron transfer processes, which are crucial for the compound’s reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-5-oxopentanal: Lacks the peroxy group, resulting in different reactivity and applications.
5-Peroxy-5-oxopentanal:
Uniqueness
5-(Nitroperoxy)-5-oxopentanal is unique due to the simultaneous presence of both nitro and peroxy groups, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
113408-57-4 |
|---|---|
Molecular Formula |
C5H7NO6 |
Molecular Weight |
177.11 g/mol |
IUPAC Name |
nitro 5-oxopentaneperoxoate |
InChI |
InChI=1S/C5H7NO6/c7-4-2-1-3-5(8)11-12-6(9)10/h4H,1-3H2 |
InChI Key |
BOBUGBJYQHTDNC-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=O)CC(=O)OO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)
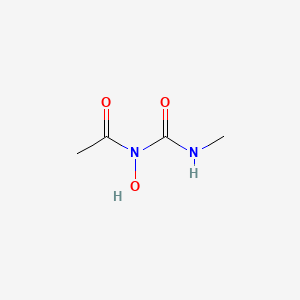


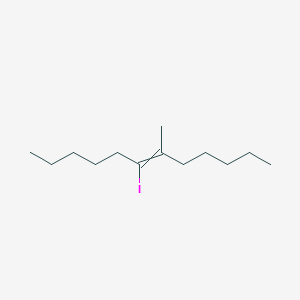
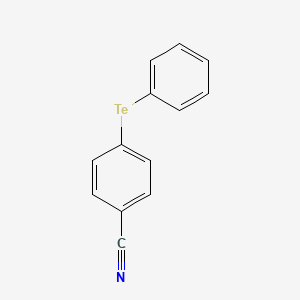
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)
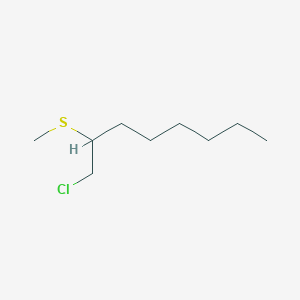


![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)
